molecular formula C10H11ClFN B1406165 N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine CAS No. 1543028-16-5

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine

Cat. No. B1406165
CAS RN: 1543028-16-5
M. Wt: 199.65 g/mol
InChI Key: OVWBMZWUZTZPBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine” consists of a cyclopropane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.

Scientific Research Applications

Antiviral Applications

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine: and its derivatives have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The compound’s potential to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents, especially in the wake of emerging viral diseases.

Anti-inflammatory Properties

The anti-inflammatory properties of compounds structurally related to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine are well-documented. Indole derivatives, for instance, have been utilized in the development of anti-inflammatory drugs due to their ability to modulate biological pathways associated with inflammation .

Anticancer Research

Indole scaffolds, akin to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , are found in many synthetic drug molecules used in cancer treatment. Their ability to interact with various biological targets makes them valuable in the synthesis of compounds for anticancer research .

Antimicrobial Activity

Research has indicated that compounds with an indole nucleus, similar to N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , possess antimicrobial properties. These compounds can be synthesized and screened for pharmacological activities against a range of microbial pathogens .

Neurological Disorders

Given the structural complexity and biological activity of N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , it could be explored for potential applications in treating neurological disorders. Indole derivatives have been implicated in the modulation of neurotransmitter systems, which is crucial in the management of neurological conditions .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By extension, N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine could be synthesized into derivatives that mimic or influence plant hormones, thereby contributing to agricultural research .

Antidiabetic Effects

The indole nucleus, present in compounds like N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine , has been associated with antidiabetic effects. Such compounds can be investigated for their potential to act as therapeutic agents in diabetes management .

Antimalarial Potential

Indole derivatives have shown antimalarial activity, suggesting that N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine could also be explored for its efficacy against malaria. This application is particularly relevant in the context of developing new treatments for drug-resistant strains of malaria .

Safety And Hazards

The safety and hazards associated with “N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine” are not known. It’s always recommended to handle chemical compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-8-3-7(4-9(12)5-8)6-13-10-1-2-10/h3-5,10,13H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWBMZWUZTZPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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